4-Methoxy-1,2-dihydronaphthalene

Descripción

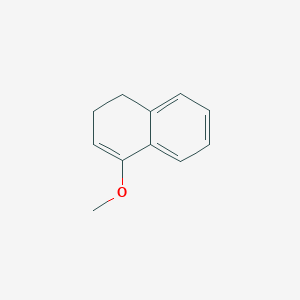

4-Methoxy-1,2-dihydronaphthalene (CAS: 84716-82-5) is a bicyclic organic compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol. It features a partially saturated naphthalene backbone with a methoxy group at the 4-position and a vinyl ether moiety. Key physicochemical properties include:

This compound is notable for its role in studying acid-catalyzed hydrolysis mechanisms and its applications in synthetic organic chemistry, such as ketal–Claisen rearrangements .

Propiedades

Número CAS |

84716-82-5 |

|---|---|

Fórmula molecular |

C11H12O |

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

4-methoxy-1,2-dihydronaphthalene |

InChI |

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7-8H,4,6H2,1H3 |

Clave InChI |

SFYRKVZGSRDBSY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CCCC2=CC=CC=C21 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxy-1,2-dihydronaphthalene serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Friedel-Crafts Reactions : It can undergo Friedel-Crafts alkylation and acylation, leading to the formation of more complex aromatic compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .

- Hydrolysis Reactions : Studies have shown that the acid-catalyzed hydrolysis of this compound leads to the formation of α-tetralone. The kinetics of this reaction have been extensively studied, revealing first-order rate constants that provide insights into its reactivity under various conditions .

Catalysis

The compound has been investigated for its role as a catalyst or catalyst precursor in several reactions:

- Organocatalytic Reactions : Research indicates that this compound can be utilized in organocatalytic asymmetric reactions. For instance, it has been involved in asymmetric epoxidation processes that yield enantiomerically enriched products .

- Cascade Reactions : The compound can participate in cascade reactions that generate complex molecular architectures from simple starting materials. These reactions are essential for developing new synthetic methodologies in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. The structural modifications of this compound may enhance its biological activity against various cancer cell lines .

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles and toxicological aspects of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and potential toxicity .

Case Study 1: Hydrolysis Kinetics

A study measured the rates of hydrolysis of this compound under controlled conditions using spectrophotometric methods. The results indicated that the hydrolysis follows first-order kinetics with respect to substrate concentration. This finding is significant for predicting the behavior of the compound in biological systems where hydrolysis may occur .

Case Study 2: Asymmetric Synthesis

In another study, researchers employed this compound as a substrate in asymmetric synthesis reactions facilitated by organocatalysts. The results demonstrated high enantioselectivity (up to 95% ee) in the formation of chiral products, illustrating the compound's utility in synthesizing complex molecules with specific stereochemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

3-Methoxyindene

- Planarity : Indene derivatives like 3-methoxyindene adopt a planar conformation, allowing optimal alignment of the vinyl ether group with the aromatic π-system. This enhances stabilization of adjacent positive charges during hydrolysis.

- Non-planarity: In contrast, 4-methoxy-1,2-dihydronaphthalene has a non-planar structure due to a 15.5° dihedral angle between the vinyl ether and benzene ring, reducing conjugation efficiency .

4-Phenyl-1,2-dihydronaphthalene

- Substituent Effects : The phenyl group at the 4-position increases steric bulk and electron density, altering reactivity. For example, 4-phenyl derivatives exhibit biological activity as acetylcholinesterase (AChE) inhibitors, contributing to 8% toxicity in produced water samples .

1-Oxo-1,2-dihydronaphthalene Derivatives

Reactivity in Acid-Catalyzed Hydrolysis

Hydrolysis of the vinyl ether group in this compound proceeds via protonation at the β-carbon, followed by rate-determining nucleophilic attack. Key findings include:

- Rate Constant: Hydrogen ion catalytic coefficient $ kH = 24.3 \, \text{M}^{-1}\text{s}^{-1} $, 2.4× slower than 3-methoxyindene ($ kH = 55 \, \text{M}^{-1}\text{s}^{-1} $) due to reduced charge stabilization in the non-planar structure .

- Isotope Effect : $ kH/kD = 3.39 $, consistent with other vinyl ether hydrolysis mechanisms .

- Brønsted Relationship : Linear correlation with exponent $ \alpha = 0.70 $, indicating moderate sensitivity to acid strength .

Table 1: Hydrolysis Reactivity Comparison

| Compound | $ k_H \, (\text{M}^{-1}\text{s}^{-1}) $ | $ kH/kD $ | Brønsted $ \alpha $ |

|---|---|---|---|

| This compound | 24.3 | 3.39 | 0.70 |

| 3-Methoxyindene | 55.0 | - | - |

| Methyl vinyl ether | 0.76 | - | - |

Table 2: Physicochemical Properties of Selected Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | C₁₁H₁₂O | 160.21 | $ \text{mp} $: N/A; $ \text{bp} $: 272.7°C |

| 4-Phenyl-1,2-dihydronaphthalene | C₁₆H₁₄ | 206.28 | CAS: 7469-40-1 |

| 8-Methoxy-4-propan-2-yl-1,2-dihydronaphthalene | C₁₄H₁₈O | 202.29 | $ \text{LogP} $: 3.68 |

Environmental and Metabolic Relevance

- Metabolites: trans-1,2-Dihydroxy-1,2-dihydronaphthalene is a minor product (5.3%) in naphthalene degradation by Cunninghamella elegans, contrasting with the methoxy derivative’s synthetic focus .

- Degradation Pathways : Sphingomonas species utilize glutathione-mediated reactions to metabolize dihydronaphthalene derivatives, suggesting environmental persistence differences based on substituents .

Métodos De Preparación

Classical Sodium-Alcohol Reduction Systems

The partial reduction of naphthalene derivatives using sodium dispersions in alcoholic solvents represents the oldest documented route to dihydronaphthalenes. As demonstrated in US Patent 3,558,728, naphthalene undergoes selective hydrogenation to 1,4-dihydronaphthalene when treated with finely divided sodium (particle size <50 μm) in isopropanol at 80–100°C under inert atmosphere. For 4-methoxy-1,2-dihydronaphthalene synthesis, this method requires substitution of naphthalene with a methoxy group at the 4-position prior to reduction. Critical parameters include:

-

Sodium particle size : Finer dispersions (<10 μm) enhance reaction homogeneity and reduce side reactions like over-reduction to tetralin.

-

Solvent system : Hexane-isopropanol mixtures (3:1 v/v) optimally balance sodium solubility and alcohol availability for hydrogen transfer.

-

Temperature control : Maintaining 80°C prevents sodium agglomeration while avoiding decomposition of the methoxy substituent.

Post-reduction workup involves sequential water washes (1.5–1.6:1 water-to-solvent ratio) to remove sodium alkoxide byproducts, followed by azeotropic distillation to isolate the dihydronaphthalene product. While this method achieves 85–90% naphthalene conversion, the 1,2-dihydronaphthalene isomer typically constitutes only 10–15% of the product mixture, necessitating chromatographic separation for pure this compound.

Silver-Catalyzed Cyclopropane Difunctionalization

Mechanism of Cyclopropane Ring Opening

A modern alternative employs silver nitrate (AgNO₃)-mediated difunctionalization of methylcyclopropanes, as detailed in Royal Society of Chemistry protocols. For this compound synthesis, the reaction proceeds via:

-

Electrophilic activation : Ag⁺ coordinates to the cyclopropane ring, inducing strain relief through partial bond cleavage.

-

Sulfonyl radical addition : Potassium persulfate (K₂S₂O₈) oxidizes sodium p-toluenesulfinate to generate sulfonyl radicals, which add regioselectively to the activated cyclopropane.

-

Aromatization : Concomitant ring expansion yields the 1,2-dihydronaphthalene core with retained methoxy substituents.

Optimized conditions :

-

Substrate: 4-methoxy-1-(cyclopropylidenemethyl)benzene

-

Catalyst: 10 mol% AgNO₃

-

Oxidant: 2 equiv K₂S₂O₈

This method achieves 82% isolated yield for analogous 6-methoxy-3-tosyl-1,2-dihydronaphthalene derivatives, demonstrating exceptional functional group tolerance.

Tetralone-Based Condensation Pathways

Hydrazone Formation and Cyclization

Synthetic routes starting from 4-methoxy-1-tetralone exploit carbonyl condensation reactions to construct the dihydronaphthalene framework. A representative protocol from PMC7787731 involves:

-

Hydrazine coupling : 4-Methoxy-1-tetralone reacts with hydrazine hydrate to form the corresponding hydrazine derivative.

-

Thiosemicarbazide synthesis : Treatment with aryl isothiocyanates introduces sulfur-containing functional groups.

-

Cyclocondensation : Heating with ethyl chloroacetate induces thiazolidinone ring formation, concomitantly generating the 1,2-dihydronaphthalene system.

Key advantages :

-

Precise control over methoxy substitution patterns through tetralone precursor design

-

Compatibility with diverse electrophiles (e.g., aldehydes, malononitrile) for downstream functionalization

Comparative Analysis of Synthetic Methods

Q & A

Q. Tables

| Table 1. Key Kinetic Parameters for Hydrolysis |

|---|

| Parameter |

| ----------------------------------------------- |

| (H₃O⁺ catalysis) |

| (isotope effect) |

| Brønsted exponent (α) |

| Rate vs. 3-methoxyindene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.